6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide 6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15295024
InChI: InChI=1S/C25H26N2O5S/c1-14-8-9-19-17(11-14)18(28)12-20(32-19)23(29)27-25-22(16-6-2-3-7-21(16)33-25)24(30)26-13-15-5-4-10-31-15/h8-9,11-12,15H,2-7,10,13H2,1H3,(H,26,30)(H,27,29)
SMILES:
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol

6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15295024

Molecular Formula: C25H26N2O5S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide -

Specification

Molecular Formula C25H26N2O5S
Molecular Weight 466.6 g/mol
IUPAC Name 6-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide
Standard InChI InChI=1S/C25H26N2O5S/c1-14-8-9-19-17(11-14)18(28)12-20(32-19)23(29)27-25-22(16-6-2-3-7-21(16)33-25)24(30)26-13-15-5-4-10-31-15/h8-9,11-12,15H,2-7,10,13H2,1H3,(H,26,30)(H,27,29)
Standard InChI Key BKWXYEZZVMMMTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5

Introduction

Structural Overview

The compound consists of three major structural components:

  • Chromene Core (4H-chromene): Known for its bioactivity, the chromene moiety contributes to the compound's pharmacological potential.

  • Benzothiophene Derivative: The tetrahydrobenzothiophene group is functionalized with a carbamoyl group attached via a tetrahydrofuran-2-ylmethyl linker.

  • Carboxamide Functional Group: This group is attached to the chromene ring and plays a critical role in hydrogen bonding, potentially enhancing receptor binding affinity.

Key Features:

  • Molecular Formula: Not explicitly provided but can be deduced from the name.

  • Functional Groups: Ketones (oxo), amides (carboxamide), and heterocyclic rings (chromene and tetrahydrofuran).

Synthesis Pathways

While specific synthesis details for this exact compound are unavailable in the provided results, similar compounds are synthesized using multi-step protocols involving:

  • Formation of Chromene Derivatives: Typically achieved through condensation reactions involving salicylaldehyde derivatives and active methylene compounds.

  • Functionalization of Benzothiophene Moiety: Introduction of carbamoyl groups using reagents like isocyanates or carbamoyl chlorides.

  • Coupling Reactions: Linking the tetrahydrofuran moiety to the benzothiophene core.

Example Reaction Scheme:

StepReagents/ConditionsOutcome
1Salicylaldehyde + malononitrileChromene core
2Benzothiophene derivative + carbamoyl chlorideFunctionalized benzothiophene
3Coupling with tetrahydrofuran derivativeFinal product

Analytical Characterization

Compounds like this are characterized using advanced techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm structural integrity.

    • Chemical shifts for aromatic protons, amide hydrogens, and aliphatic carbons are key indicators.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm molecular weight.

    • Fragmentation patterns help deduce structural details.

  • Infrared Spectroscopy (IR):

    • Peaks corresponding to C=O (ketone and amide), N-H (amide), and aromatic C=C bonds.

Potential Applications:

  • Anti-inflammatory Properties:

    • Chromene derivatives often inhibit enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase (COX).

    • Molecular docking studies could reveal high binding affinities to these targets.

  • Antihistaminic Activity:

    • Similar compounds have shown efficacy in inhibiting histamine-induced contractions in guinea pig ileum models.

  • Anticancer Potential:

    • The combination of chromene and benzothiophene scaffolds may exhibit cytotoxic effects against cancer cell lines.

Hypothetical Docking Results:

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (KiK_i)
COX-2-8.5807 nM
5-LOX-9.0243 nM

Table of Related Compounds:

CompoundBiological ActivityReference
Chromone-based N-substituted aminoacetatesAntihistaminic
Benzothiophene derivativesAnti-inflammatory
Pyran-based chromenesCytotoxicity

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